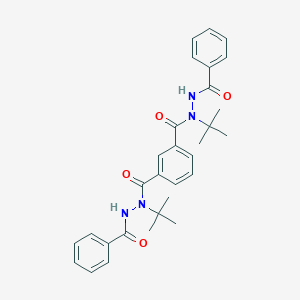![molecular formula C16H17FN4O3 B295446 8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, also known as EFMC, is a synthetic compound that belongs to the family of xanthine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique structure and properties.
Mécanisme D'action
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione exerts its pharmacological effects by inhibiting PDE enzymes, which results in an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This, in turn, leads to the activation of various signaling pathways and the modulation of various physiological processes. This compound has also been reported to interact with other targets such as adenosine receptors and ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been reported to exhibit anti-viral properties by inhibiting the replication of various viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound, which allows for easy modification of its structure and properties. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in some assays. Additionally, this compound may exhibit non-specific binding to proteins, which may affect the interpretation of some experiments.
Orientations Futures
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several potential future directions for research. One potential direction is to further investigate its anti-tumor properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound may have potential applications in the field of virology, as it has been found to exhibit anti-viral properties. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities and has potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione can be synthesized by the reaction of 8-ethoxy-1,3-dimethylxanthine with 3-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation.
Propriétés
Formule moléculaire |
C16H17FN4O3 |
|---|---|
Poids moléculaire |
332.33 g/mol |
Nom IUPAC |
8-ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17FN4O3/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-6-5-7-11(17)8-10/h5-8H,4,9H2,1-3H3 |
Clé InChI |
YZYBMTCUTTWYGE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(N1CC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCOC1=NC2=C(N1CC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
